

Environmental fate and biodegradation of dioctyl azelate

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Compound of Interest

Compound Name: Dioctyl azelate

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An In-depth Technical Guide on the Environmental Fate and Biodegradation of **Dioctyl Azelate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl azelate (DOZ), a widely used plasticizer, is a subject of environmental interest due to its potential release into various ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradation of **dioctyl azelate**. It consolidates available data on its physicochemical properties, abiotic degradation pathways such as hydrolysis and photolysis, and biotic degradation processes. While **dioctyl azelate** is classified as readily biodegradable, specific experimental data on its degradation rates under various environmental conditions and detailed metabolic pathways remain limited. This guide aims to summarize existing knowledge, highlight data gaps, and provide detailed experimental protocols for key environmental fate studies.

Physicochemical Properties

Understanding the physical and chemical properties of **dioctyl azelate** is fundamental to predicting its environmental distribution and fate. DOZ is a diester of azelaic acid and 2-ethylhexanol, with the most common isomer being bis(2-ethylhexyl) azelate.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₄₈ O ₄	[1][2]
Molecular Weight	412.65 g/mol	[1][2]
Appearance	Colorless to pale yellow, oily liquid	[1][2]
Melting Point	-78 °C	[2]
Boiling Point	237 °C at 5 Torr	
Vapor Pressure	5.04 x 10 ⁻⁶ hPa at 25 °C	[2]
Water Solubility	< 0.0004 mg/L at 20 °C	[2]
log Kow (Octanol-Water Partition Coefficient)	11.9 (experimentally obtained by extrapolation)	[2]
log Koc (Soil-Adsorption Coefficient)	5.48 (calculated)	[2]

Environmental Fate

The environmental fate of **dioctyl azelate** is governed by a combination of abiotic and biotic processes that determine its persistence, transport, and potential for bioaccumulation.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of **dioctyl azelate** in the environment.

2.1.1. Hydrolysis

As an ester, **dioctyl azelate** is susceptible to hydrolysis, breaking down into its constituent alcohol and carboxylic acid: azelaic acid and 2-ethylhexanol. The rate of hydrolysis is dependent on pH and temperature. While it is expected that **dioctyl azelate** will undergo hydrolysis, specific experimental data on its hydrolysis rate constant and half-life under various environmental pH conditions are not readily available in the reviewed literature.

2.1.2. Photolysis

Photolysis, or degradation by light, can be a significant degradation pathway for chemicals in the atmosphere and surface waters. The OECD SIDS report for bis(2-ethylhexyl) azelate estimates an atmospheric half-life of 0.4 days, based on its reaction with hydroxyl radicals.^[2] However, experimental data on the quantum yield for the direct photodegradation of **dioctyl azelate** in aqueous environments or on soil surfaces are not available.

Soil Sorption

The high log Kow and calculated log Koc values suggest that **dioctyl azelate** will have a strong tendency to adsorb to soil and sediment, limiting its mobility in the aqueous phase.^[2] This adsorption can reduce its bioavailability for microbial degradation but also decrease its potential for leaching into groundwater. Experimental determination of the soil sorption coefficient (Kd) for various soil types would provide more precise data for environmental modeling.

Biodegradation

Biodegradation is a primary mechanism for the removal of **dioctyl azelate** from the environment.

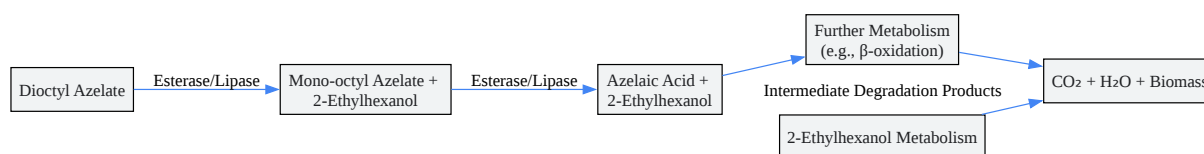
Aerobic Biodegradation

Dioctyl azelate is considered to be readily biodegradable under aerobic conditions. An OECD SIDS report for bis(2-ethylhexyl) azelate (CAS No. 103-24-2) states that it achieved >94% degradation in 28 days in a ready biodegradability test according to OECD Guideline 301C, meeting the 10-day window criterion.^[2] This indicates a low potential for persistence in aerobic environments.

3.1.1. Proposed Biodegradation Pathway

While specific studies on the biodegradation pathway of **dioctyl azelate** are scarce, a probable pathway can be inferred from the degradation of other long-chain aliphatic esters and plasticizers. The initial step is likely the enzymatic hydrolysis of the ester bonds by microbial esterases or lipases, yielding mono-octyl azelate and subsequently azelaic acid and 2-ethylhexanol. These intermediates are then expected to be further metabolized through

established pathways. Azelaic acid, a naturally occurring dicarboxylic acid, can be degraded via β -oxidation. 2-Ethylhexanol is also known to be readily biodegradable.[1][3][4]



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Figure 1: Proposed aerobic biodegradation pathway of **dioctyl azelate**.

3.1.2. Microorganisms

Specific microorganisms capable of degrading **dioctyl azelate** have not been extensively documented. However, a wide range of bacteria and fungi are known to produce extracellular lipases and esterases that can hydrolyze aliphatic esters. Genera such as *Pseudomonas*, *Bacillus*, *Rhodococcus*, and various fungi are commonly implicated in the degradation of plasticizers and could potentially be involved in the breakdown of **dioctyl azelate**. [5][6][7]

Anaerobic Biodegradation

There is a lack of specific data on the anaerobic biodegradation of **dioctyl azelate**. While some plasticizers can be degraded under anaerobic conditions, the rates are generally slower than in aerobic environments. The initial hydrolytic cleavage of the ester bonds is possible under anaerobic conditions, but the subsequent degradation of the resulting long-chain fatty acid and alcohol may be limited by the absence of oxygen.

Experimental Protocols

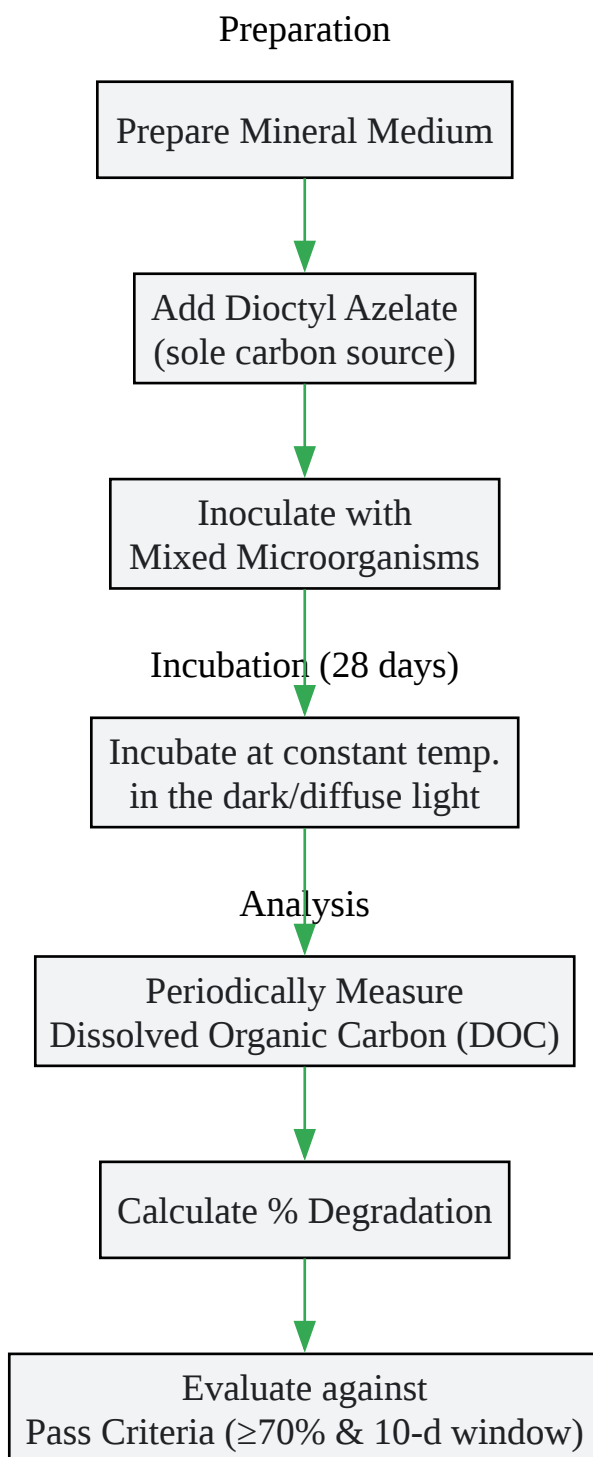
Detailed experimental protocols are crucial for the reproducibility and comparison of environmental fate data. Below are generalized protocols for key studies.

Ready Biodegradability - OECD 301C (Modified MITI Test (I))

Objective: To assess the ready biodegradability of a chemical substance by a mixed population of microorganisms in an aqueous medium.

Methodology:

- **Test System:** A defined volume of mineral medium containing the test substance as the sole nominal source of organic carbon is inoculated with a relatively low concentration of microorganisms from a mixed population (e.g., activated sludge).
- **Incubation:** The test mixture is incubated in the dark or diffuse light under aerobic conditions at a constant temperature (e.g., 20-25°C) for 28 days.
- **Measurement:** The degradation is followed by the measurement of a parameter such as dissolved organic carbon (DOC).
- **Analysis:** The percentage degradation is calculated by comparing the removal of DOC in the test vessels with the initial concentration of the test substance.
- **Pass Criteria:** A substance is considered readily biodegradable if it reaches a degradation level of $\geq 70\%$ within the 28-day test period and meets the 10-day window criterion (the 70% pass level is reached within 10 days of the degradation first exceeding 10%).



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Figure 2: Experimental workflow for OECD 301C ready biodegradability test.

Hydrolysis as a Function of pH - OECD 111

Objective: To determine the rate of abiotic hydrolysis of a chemical substance in sterile aqueous buffer solutions at different pH values.

Methodology:

- Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Substance Addition: Add the test substance (**dioctyl azelate**) to the buffer solutions at a concentration low enough to be completely dissolved. Due to the low water solubility of DOZ, a co-solvent may be necessary, and its potential effects on the hydrolysis rate must be considered.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, followed by extrapolation to environmentally relevant temperatures).
- Sampling and Analysis: At appropriate time intervals, take samples and analyze the concentration of the remaining **dioctyl azelate** using a suitable analytical method (e.g., HPLC or GC).
- Data Analysis: Determine the hydrolysis rate constant and the half-life for each pH value.

Conclusion

Dioctyl azelate is classified as a readily biodegradable substance, with aerobic biodegradation being a significant pathway for its removal from the environment. Its high potential for sorption to soil and sediment suggests limited mobility in aquatic systems. However, there is a notable lack of specific experimental data on its rates of hydrolysis and photolysis, the detailed biodegradation pathway including the identification of intermediates, and the specific microorganisms involved in its degradation. Further research in these areas is necessary for a more complete environmental risk assessment. The provided experimental protocols offer a framework for generating such data to fill the existing knowledge gaps.

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References

- 1. santos.com [santos.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. open.alberta.ca [open.alberta.ca]
- 4. arkema.com [arkema.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biodegradation of plasticizers by novel strains of bacteria isolated from plastic waste near Juhu Beach, Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
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